molecular formula C14H18N2O3S B345541 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole CAS No. 898656-25-2

2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B345541
CAS No.: 898656-25-2
M. Wt: 294.37g/mol
InChI Key: MVPOXNYTJKKDLJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with ethyl, methoxy, methyl, and sulfonyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N2O3S
  • CAS Number : 898656-25-2
  • Molecular Weight : 286.36 g/mol

The compound features a sulfonamide group which contributes to its reactivity and biological activity. Its structural characteristics make it a versatile building block in drug development and organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound has been investigated for its potential as an inhibitor of various biological targets, including enzymes involved in cancer progression. The presence of the sulfonamide moiety enhances its binding affinity to target proteins, making it a candidate for developing anticancer agents .
    • Biological Activity : Studies have shown that related imidazole derivatives exhibit antimicrobial and antifungal properties. This suggests that 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole may also possess similar activities, warranting further investigation .
  • Organic Synthesis
    • Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex molecules, including biologically active compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutics .
    • Synthesis of Sulfonamide Derivatives : The ability to modify the sulfonamide group opens pathways for synthesizing various derivatives that can be screened for biological activity, particularly in drug discovery programs targeting specific diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent; enzyme inhibitor ,
Biological ActivityAntimicrobial and antifungal properties ,
Organic SynthesisIntermediate for synthesizing complex molecules ,
Sulfonamide DerivativesModification potential for drug discovery

Case Study 1: Anticancer Activity

A study investigated the efficacy of imidazole derivatives, including sulfonamide-containing compounds, against various cancer cell lines. Results indicated that modifications to the imidazole ring significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics using sulfonamide derivatives as starting materials. The incorporation of this compound into synthetic pathways yielded compounds with improved antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-2-methylimidazole
  • 1-[(4-Methylphenyl)sulfonyl]-2-ethylimidazole
  • 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylimidazole

Uniqueness

2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring, along with the methoxy and sulfonyl groups on the phenyl ring, results in a compound with unique steric and electronic characteristics, making it a valuable molecule for various research applications.

Biological Activity

2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole (CAS Number: 898656-25-2) is a synthetic compound with potential biological activity. The compound's structure includes an imidazole ring, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 294.37 g/mol
  • Structure : The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring, contributing to its unique chemical behavior.

Toxicity and Safety Profile

Understanding the toxicity profile of chemical compounds is crucial for evaluating their safety for therapeutic use.

  • Toxicological Studies :
    • Imidazole derivatives have been associated with various toxic effects, including hepatotoxicity and neurotoxicity. For instance, studies on 4-Methylimidazole (a related compound) indicated potential carcinogenic effects in animal models, including liver and lung cancers .
    • In a long-term study, exposure to high doses of 4-Methylimidazole resulted in significant incidences of neoplasia in rats and mice .
  • Safety Assessments :
    • The National Toxicology Program has classified 4-Methylimidazole as possibly carcinogenic to humans (Group 2B), highlighting the need for caution when considering therapeutic applications .

Potential Therapeutic Uses

Given the biological activity of imidazole compounds, there is potential for this compound in various therapeutic contexts:

  • Antimicrobial Activity :
    • Imidazoles are known for their antifungal and antibacterial properties. Future studies could explore the efficacy of this compound against specific pathogens.
  • Neurological Disorders :
    • The neurotoxic effects observed in related compounds suggest a dual role where low doses might be beneficial for certain neurological conditions while higher doses could lead to adverse effects .

Data Table: Summary of Biological Activity

PropertyDescription
Chemical NameThis compound
CAS Number898656-25-2
Molecular Weight294.37 g/mol
Anticancer ActivityPotential cytotoxicity against cancer cell lines
ToxicityAssociated with carcinogenic effects in studies
Therapeutic PotentialAntimicrobial and neurological applications possible

Properties

IUPAC Name

2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-14-15-11(3)9-16(14)20(17,18)12-6-7-13(19-4)10(2)8-12/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPOXNYTJKKDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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